5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Diversifying the 6-azabicyclo[3.2.1]octan-7-one core often requires de novo synthesis of each analog. 5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one solves this bottleneck with a primary alkyl iodide handle enabling late-stage functionalization via nucleophilic displacement or cross-coupling. • Enables parallel library synthesis from a single advanced intermediate • Iodomethyl group supports Negishi, Suzuki-Miyaura, and Sonogashira couplings • Rigid bicyclic framework mimics natural alkaloid geometries for fragment-based screening • Supplied as a stable crystalline solid with ≥95% purity Sourced from qualified suppliers with stock available for immediate global shipment.

Molecular Formula C8H12INO
Molecular Weight 265.09 g/mol
CAS No. 2193067-70-6
Cat. No. B6263185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one
CAS2193067-70-6
Molecular FormulaC8H12INO
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)(NC2=O)CI
InChIInChI=1S/C8H12INO/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11)
InChIKeyAFTLFASGCHYHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one: Electrophilic Scaffold


5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one (CAS 2193067-70-6) is a bridged bicyclic lactam with an iodomethyl substituent that confers distinct electrophilic reactivity. This compound features a rigid 6-azabicyclo[3.2.1]octane framework, which is recognized as a privileged scaffold in medicinal chemistry for its ability to mimic natural alkaloid geometries [1]. The presence of the iodomethyl group enables nucleophilic substitution and cross-coupling reactions that are not accessible with the unsubstituted parent lactam or other 5-position analogs .

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one: Why Analogs Fail


The 5-position substituent critically governs both the chemical reactivity and downstream functionalization potential of the 6-azabicyclo[3.2.1]octan-7-one core. The unsubstituted parent lactam (e.g., 6-azabicyclo[3.2.1]octan-7-one) lacks a handle for further diversification, while 5-alkyl analogs such as 5-methyl-6-azabicyclo[3.2.1]octan-7-one [1] are chemically inert under mild conditions. The iodomethyl group in the target compound provides a versatile electrophilic site that enables late-stage functionalization via nucleophilic displacement or transition metal-catalyzed cross-coupling, pathways that are fundamentally unavailable to non-halogenated analogs .

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Differentiation Evidence


Iodomethyl vs. 5-Methyl Electrophilic Reactivity

The iodomethyl substituent at the 5-position enables nucleophilic displacement reactions that are not possible with the 5-methyl analog. The target compound (C8H12INO, MW 265.09) contains a primary alkyl iodide moiety that serves as an electrophilic handle for SN2 reactions, whereas the 5-methyl analog (C8H13NO, MW 139.19) lacks any reactive functionality at this position, limiting its utility to inert scaffold incorporation only [1].

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Orthogonal Reactivity: Iodomethyl vs. Aminomethyl

The target compound (MW 265.09) and the 5-aminomethyl analog (MW 154.21) offer complementary reactivity profiles at the 5-position. The iodomethyl group in the target compound is electrophilic and suitable for nucleophilic substitution, while the aminomethyl group in the comparator is nucleophilic and amenable to amide bond formation or reductive amination . Selection between these compounds depends on the desired mode of downstream functionalization.

Chemical Biology Bioconjugation Dual-Functional Scaffolds

6-Azabicyclo[3.2.1]octane Privileged Scaffold

The 6-azabicyclo[3.2.1]octane scaffold has been identified as a privileged motif in medicinal chemistry, with recent advances demonstrating its efficient synthesis via ene reductase (ERED)-enabled intramolecular C-H functionalization. This core structure mimics the geometry of bioactive alkaloids and provides a rigid, three-dimensional framework for target engagement. Compounds containing this scaffold, including 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one, benefit from the established synthetic accessibility and favorable physicochemical properties of this ring system [1].

Medicinal Chemistry Natural Product Mimetics Biocatalysis

Vendor Availability and Purity

The target compound is commercially available from Enamine Ltd. (catalog EN300-1699731) through Fujifilm Wako with specified purity of ≥95% . Pricing data indicates 1g at ¥427,300, 5g at ¥1,239,100, and 10g at ¥1,837,500 (as of listing date), providing procurement transparency. In contrast, the 5-aminomethyl analog (CAS 2219369-21-6) and 5-methyl analog (CAS 1354381-33-1) show limited commercial availability from major research chemical suppliers.

Chemical Procurement Building Blocks Research Chemicals

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Applications


Late-Stage SN2 Diversification

The iodomethyl group serves as an electrophilic handle for introducing diverse nucleophiles (amines, thiols, azides) at the 5-position of the 6-azabicyclo[3.2.1]octan-7-one core. This enables parallel library synthesis from a single advanced intermediate, reducing synthetic burden compared to de novo construction of each derivative. The high molecular weight (265.09) and calculated lipophilicity also facilitate purification and handling .

Fragment-Based Drug Discovery Scaffold

The 6-azabicyclo[3.2.1]octane core is recognized as a privileged scaffold that mimics natural alkaloid geometries and provides a rigid, three-dimensional framework for target engagement. The target compound can be incorporated into fragment libraries for screening against challenging protein targets where sp³-rich, conformationally constrained fragments are desired [1].

Alkyl Iodide Cross-Coupling

The primary alkyl iodide moiety at the 5-position is amenable to various cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura, or Sonogashira couplings) following appropriate activation. This enables C-C bond formation at a position that is otherwise unreactive in 5-alkyl or 5-H analogs, expanding the accessible chemical space around the 6-azabicyclo[3.2.1]octane core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.